4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
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Overview
Description
4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nicotinate moiety substituted with a 1H-1,2,4-triazol-1-yl group
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit no and pge2 production and cytokines production (tnf-α, il-6, il-1β) in lps-induced raw2647 macrophage cells .
Mode of Action
Related compounds have demonstrated an ability to inhibit no and pge2 production, as well as cytokine production in lps-induced raw2647 macrophage cells . This suggests that the compound may interact with its targets to modulate these biochemical processes.
Biochemical Pathways
Related compounds have been shown to inhibit the production of no and pge2, as well as cytokines such as tnf-α, il-6, and il-1β . These molecules are involved in various biochemical pathways related to inflammation and immune response.
Result of Action
Related compounds have demonstrated anti-inflammatory effects through their ability to inhibit no and pge2 production and cytokines production (tnf-α, il-6, il-1β) in lps-induced raw2647 macrophage cells .
Preparation Methods
The synthesis of 4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound is investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: It finds applications in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can be compared with other similar compounds, such as:
4-(tert-butyl)phenyl 6-(1H-1,2,3-triazol-1-yl)nicotinate: This compound has a similar structure but with a different triazole ring, which may affect its chemical reactivity and biological activity.
4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)pyridine: This compound lacks the nicotinate moiety, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-tert-butylphenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-18(2,3)14-5-7-15(8-6-14)24-17(23)13-4-9-16(20-10-13)22-12-19-11-21-22/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJSVGCAPRTPOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820092 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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